molecular formula C19H17ClN4O4S B2561260 (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone CAS No. 886952-33-6

(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone

Cat. No.: B2561260
CAS No.: 886952-33-6
M. Wt: 432.88
InChI Key: PTVSBVDRKNOIBH-UHFFFAOYSA-N
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Description

The compound (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone features a benzothiazole core substituted with a chlorine atom at position 7 and a methoxy group at position 2. This heterocyclic scaffold is linked via a piperazine ring to a 3-nitrophenyl methanone moiety. However, the provided evidence lacks direct biological data for this compound, necessitating a focus on structural and synthetic comparisons with analogs.

Properties

IUPAC Name

[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O4S/c1-28-15-6-5-14(20)17-16(15)21-19(29-17)23-9-7-22(8-10-23)18(25)12-3-2-4-13(11-12)24(26)27/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVSBVDRKNOIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzo[d]thiazole core. One common approach is to react 7-chloro-4-methoxybenzo[d]thiazole-2-carboxylic acid with piperazine to form the piperazinyl derivative. This intermediate is then reacted with 3-nitrobenzoyl chloride to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The nitro group on the phenyl ring can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amine, resulting in the formation of a different class of compounds.

  • Substitution: : The chlorine atom on the benzo[d]thiazole ring can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include iron powder and hydrogen gas (H₂).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Nitroso derivatives, nitrate esters.

  • Reduction: : Amines, hydrazines.

  • Substitution: : Halogenated, alkylated, or acylated derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Medicinal Chemistry: : It has been studied for its potential anti-inflammatory, analgesic, and antipyretic properties.

  • Biology: : The compound can be used as a probe in biological studies to understand cellular processes and pathways.

  • Material Science: : Its unique structural properties make it suitable for use in the development of advanced materials.

  • Industry: : It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, in medicinal applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues in Benzoheterocycle-Piperazine Scaffolds

Compound 7f : 1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone
  • Substituents : A benzo[b]thiophene (sulfur-containing heterocycle) instead of benzothiazole, with a nitro group at the para position of the piperazine-linked phenyl ring.
  • Synthesis : Reacted 1-(4-nitrophenyl)piperazine with a ketone intermediate, yielding 69% after crystallization .
  • Physical Properties: Melting point (138–141°C), IR peaks for C=O (1680 cm⁻¹) and NO₂ (1520 cm⁻¹) .
Compound 8a : 1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)-1-propanol
  • Substituents: Dual methoxy groups on the benzo[b]thiophene and a hydroxyl-propanol chain.
  • Synthesis : Reduced a ketone precursor with NaBH₄, achieving 68.3% yield .
  • Physical Properties : Melting point (148–149°C), IR O-H stretch (3440 cm⁻¹) .

Piperazine-Linked Nitroaryl and Trifluoromethyl Derivatives

Compound 21 : Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
  • Substituents : A thiophene ring and a para-trifluoromethylphenyl group on piperazine.
  • Synthesis : Varied alkyl chain and aromatic ring substitutions at piperazine sites .
  • Key Difference : The CF₃ group’s strong electron-withdrawing and lipophilic nature contrasts with the nitro group in the target compound, which may influence metabolic stability and membrane permeability .
Compound MK45 (RTC6) : 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one
  • Substituents : Chloro-trifluoromethylpyridine and thiophene groups.
  • Synthesis : Multi-step alkylation and coupling reactions .

Methoxy-Substituted Heterocycles

Compound 4g : 7-Methoxy-4-{3-[4-(4-methyl-benzyl)-piperazin-1-yl]-propoxy}-3-phenyl-chromen-2-one
  • Substituents: Chromenone core with a methoxy group and piperazine-propoxy chain.
  • Synthesis : 65% yield via benzaldehyde coupling .
  • Key Difference: The chromenone scaffold’s planar structure may enhance π-π stacking interactions compared to the non-planar benzothiazole in the target compound .
Title Compound in : 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole
  • Substituents : Pyrazoline and 4-methoxyphenyl groups on benzothiazole.
  • Synthesis : Condensation of hydrazine derivatives with chalcone analogs .

Biological Activity

The compound (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone is a synthetic organic molecule notable for its complex structure, which incorporates a piperazine ring, a benzo[d]thiazole moiety, and a nitrophenyl group. This unique combination suggests potential therapeutic applications, particularly in pharmacology and oncology.

Chemical Structure and Properties

The molecular formula of this compound is C19H20ClN3O3SC_{19}H_{20}ClN_{3}O_{3}S, with a molecular weight of approximately 405.9 g/mol. The presence of functional groups such as chloro, methoxy, and nitro may influence its biological activity and interactions with various targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anti-inflammatory Properties : Studies have shown that derivatives of this compound can inhibit cyclooxygenases (COX-1 and COX-2), enzymes critical in the inflammatory response. The compound's ability to reduce peroxidase activity suggests its potential as an anti-inflammatory agent.
  • Anticancer Activity : The compound has been evaluated for its anticancer properties against various cancer cell lines, including prostate and pancreatic cancers. Notably, certain derivatives have shown significant cytotoxic effects, indicating potential as a lead compound in cancer therapy.

The biological activities of this compound can be attributed to its structural components:

  • Piperazine Moiety : Known for its neuroactive properties, this part of the molecule may interact with neurotransmitter receptors, potentially influencing central nervous system functions.
  • Benzo[d]thiazole Component : This moiety is recognized for its anti-inflammatory and analgesic properties, which could be beneficial in treating pain-related conditions.
  • Nitrophenyl Group : This group may enhance the compound's reactivity and interaction with biological targets, contributing to its anticancer effects.

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/Cell LineMethodologyKey Findings
Anti-inflammatoryCOX-1 and COX-2Colorimetric enzyme immune assaySignificant inhibition observed
AnticancerProstate and pancreatic cancer cellsCytotoxicity assaysNotable cytotoxic effects in specific derivatives
AntimicrobialVarious bacterial strainsMolecular modeling and interaction studiesPromising antibacterial activity noted

Case Studies

  • Anti-inflammatory Study : In a controlled study involving the synthesis of derivatives of the compound, it was found that those with a methoxy group at the sixth position exhibited the highest inhibitory activity against COX enzymes. This suggests a structure-activity relationship that could guide future modifications for enhanced efficacy.
  • Cytotoxicity Assessment : A series of derivatives were tested against various cancer cell lines using MTT assays to determine cell viability. One derivative demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, indicating strong potential for development into an anticancer agent.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone, and how can reaction conditions be optimized?

  • Methodology :

  • Nucleophilic substitution : React 7-chloro-4-methoxybenzo[d]thiazol-2-amine with a piperazine derivative under reflux in a polar aprotic solvent (e.g., DMF) to form the benzo[d]thiazole-piperazine intermediate .
  • Coupling reaction : Use 3-nitrobenzoyl chloride or activated ester derivatives to acylate the piperazine nitrogen. Triethylamine is critical for neutralizing HCl byproducts and maintaining reaction efficiency .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2:1 molar ratio of acylating agent to intermediate) to minimize unreacted starting material.

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

  • Methodology :

  • IR spectroscopy : Identify characteristic peaks for C=O (1690–1700 cm⁻¹), NO₂ (1520–1350 cm⁻¹), and C-Cl (750–550 cm⁻¹) .
  • NMR analysis : Use ¹H NMR to verify aromatic protons (δ 7.5–8.5 ppm for nitroaryl groups) and piperazine CH₂ signals (δ 2.5–3.5 ppm). ¹³C NMR should confirm the methoxy carbon (δ 55–60 ppm) and carbonyl carbons (δ 165–175 ppm) .
  • X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/DCM mixtures and analyze lattice parameters (e.g., monoclinic P21/c space group) .

Advanced Research Questions

Q. What strategies can address low yields in the final coupling step of the synthesis?

  • Methodology :

  • Activation of carboxylic acids : Use coupling agents like HATU or EDCI to enhance acylation efficiency.
  • Solvent selection : Test high-boiling solvents (e.g., THF, acetonitrile) to improve solubility of intermediates. shows ethanol as a viable solvent for similar reactions but may require extended reaction times (6–12 hours) .
  • Byproduct mitigation : Implement column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMF/water) to isolate the pure product .

Q. How do electronic effects of the nitro and methoxy substituents influence the compound’s reactivity in further functionalization?

  • Methodology :

  • Nitro group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to meta positions. Reductive functionalization (e.g., using SnCl₂/HCl) can convert NO₂ to NH₂ for subsequent amidation or diazotization .
  • Methoxy group : Electron-donating effects stabilize adjacent aromatic systems. Demethylation (e.g., BBr₃ in DCM) can generate hydroxyl groups for conjugation with biomolecules .
  • Comparative studies : Synthesize analogs lacking NO₂ or OCH₃ and evaluate reactivity differences via Hammett plots or DFT calculations .

Q. How can researchers resolve discrepancies in biological activity data across structurally similar analogs?

  • Methodology :

  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replace Cl with F, vary methoxy position) and test in vitro assays (e.g., antimicrobial activity against Gram+/Gram– strains) .
  • Data normalization : Account for batch-to-batch variability in purity (HPLC ≥95%) and solvent effects (DMSO concentration in cell assays) .
  • Mechanistic studies : Use molecular docking to predict binding affinity to target proteins (e.g., bacterial DNA gyrase) and validate via SPR or ITC .

Q. What purification challenges arise from byproducts in multi-step syntheses, and how can they be mitigated?

  • Methodology :

  • Byproduct identification : Employ LC-MS or GC-MS to detect impurities (e.g., unreacted starting materials, hydrolyzed intermediates) .
  • Chromatographic optimization : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for high-resolution separation. highlights phosphorous oxychloride-mediated cyclization byproducts requiring gradient elution .
  • Crystallization techniques : For thermally stable compounds, use mixed solvents (e.g., DCM/hexane) to induce crystallization and exclude amorphous impurities .

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